(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is an amino acid derivative, characterized by the presence of both an amino group and a phenylamino group attached to a propanoic acid backbone. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-serine or L-alanine, which provide the amino acid backbone.
Formation of Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction, where aniline (phenylamine) reacts with a suitable intermediate.
Protection and Deprotection Steps: Protecting groups may be used to shield reactive sites during intermediate steps, followed by deprotection to reveal the desired functional groups.
Formation of Dihydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the phenylamino group to a phenylhydroxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of phenylhydroxy derivatives.
Substitution: Formation of various substituted amino acids with different functional groups.
Scientific Research Applications
(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride involves its interaction with biological molecules:
Molecular Targets: The compound may target specific enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to amino acid metabolism, protein synthesis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share the amino group but differ in the heterocyclic structure.
4DPAIPN: A donor-acceptor fluorophore with different electronic properties.
2-phenethylamines: Compounds with a similar phenylamino group but different backbone structures.
Uniqueness
(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride is unique due to its specific combination of amino and phenylamino groups on a propanoic acid backbone, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2639388-96-6 |
---|---|
Molecular Formula |
C9H14Cl2N2O2 |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.